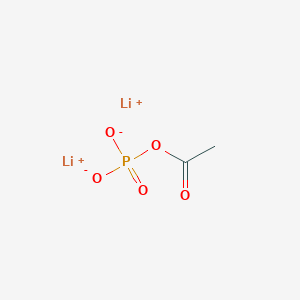
4-(2,2,2-Trifluoroethoxy)toluene
Overview
Description
Scientific Research Applications
Chemical Synthesis
“4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of various chemical compounds. For instance, it is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine .
Pharmaceutical Research
This compound has been used in the synthesis of benzimidazole derivatives associated with the pyridine framework. By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H benzo[d]imidazole derivatives were synthesized .
Anticancer Research
The benzimidazole derivatives synthesized using “4-(2,2,2-Trifluoroethoxy)toluene” have shown potential anticancer effects. These compounds are being studied for their potential use in cancer treatment .
Material Science
In material science, “4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of various materials. It is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine, which is used in various material science applications .
Chromatography
“4-(2,2,2-Trifluoroethoxy)toluene” is used in chromatography, a laboratory technique for the separation of a mixture. It is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine, which is used in chromatography .
Crystallography
“4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of compounds used in crystallography. For instance, it is used in the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. The structures of these compounds were confirmed by single-crystal X-ray diffraction analyses .
Future Directions
“4-(2,2,2-Trifluoroethoxy)toluene” and similar compounds have potential applications in various fields. For instance, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries . This suggests that “4-(2,2,2-Trifluoroethoxy)toluene” could potentially be used in similar applications.
properties
IUPAC Name |
1-methyl-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIXSGUDPIONGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497759 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)toluene | |
CAS RN |
62158-89-8 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















